

# A Head-to-Head Comparison of Ethynylquinoline Isomers for Researchers

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## Compound of Interest

Compound Name: *4-Ethynylquinoline*

Cat. No.: *B1315246*

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A comprehensive guide offering a head-to-head comparison of various ethynylquinoline isomers has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the synthesis, physicochemical properties, and biological activities of these compounds, which are of growing interest in medicinal chemistry. The isomers, differing only by the position of the ethynyl group on the quinoline ring, exhibit distinct characteristics that can significantly impact their potential as therapeutic agents.

## Physicochemical Properties: A Comparative Overview

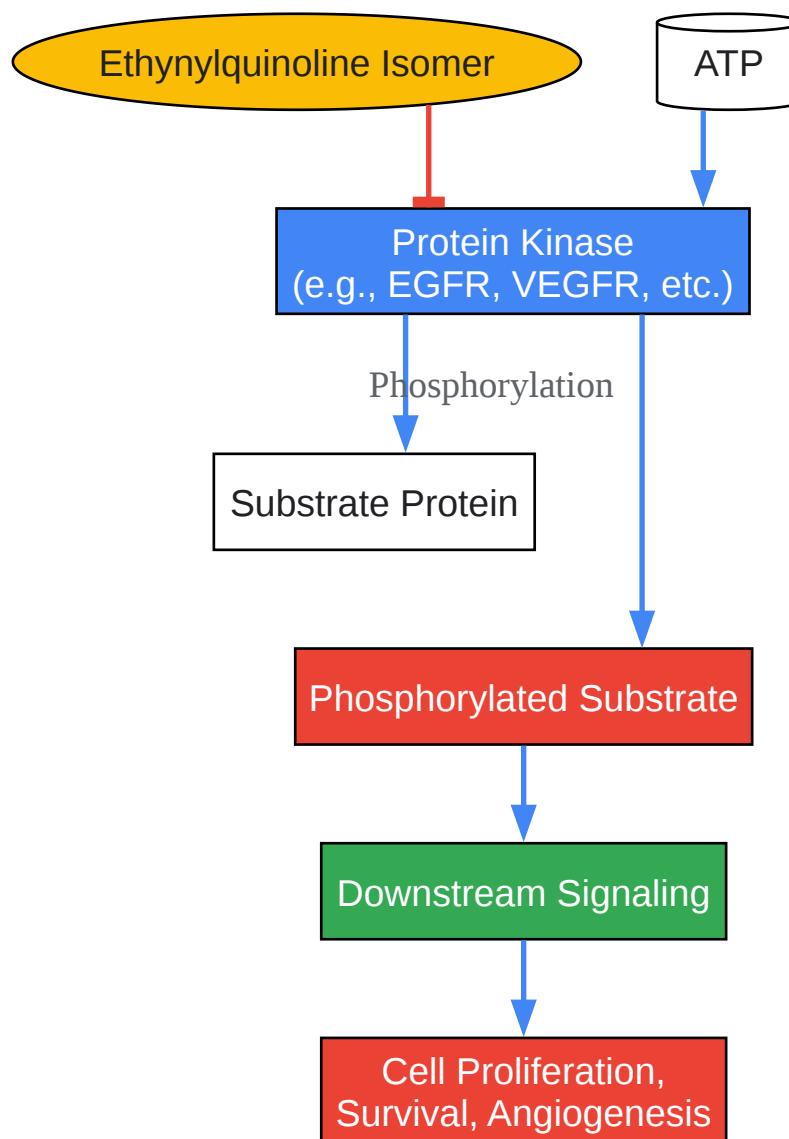
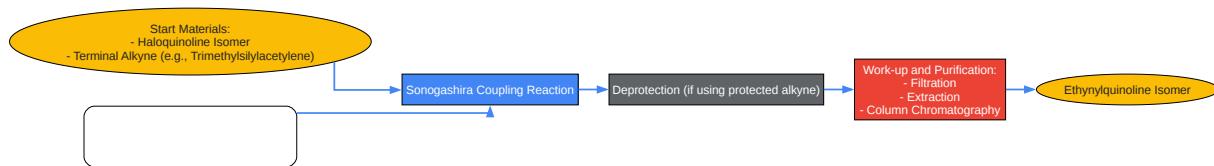
The position of the ethynyl substituent influences key physicochemical parameters such as lipophilicity (XlogP), which in turn affects a molecule's solubility, permeability, and overall pharmacokinetic profile. While experimental data for all isomers is not exhaustively available, predicted values provide valuable insights for drug design and development.

Isomer	Molecular Formula	Molecular Weight ( g/mol )	Predicted XlogP	Predicted pKa
2-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	2.5[1]	2.00 ± 0.48
3-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	2.4[2]	-
4-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	-	-
5-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	-	-
6-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	2.5[3]	-
7-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	-	-
8-Ethynylquinoline	C <sub>11</sub> H <sub>7</sub> N	153.18	-	-

Predicted values are computationally generated and may differ from experimental results. Further experimental validation is recommended.

## Synthesis of Ethynylquinoline Isomers: The Sonogashira Coupling

The primary synthetic route to ethynylquinoline isomers is the Sonogashira cross-coupling reaction. This versatile and powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. The general workflow for this synthesis provides a foundational protocol for laboratory preparation of these isomers.



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## References

- 1. 2-Ethynylquinoline | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-ethynylquinoline (C11H7N) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 6-ethynylquinoline (C11H7N) [pubchemlite.lcsb.uni.lu]
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